N-Pyridin-3-yl-formamide
Description
Contextual Significance of Pyridine-Based Formamide (B127407) Derivatives in Contemporary Organic Synthesis
Pyridine (B92270) derivatives represent one of the most vital classes of nitrogen-containing heterocyclic compounds in the field of organic chemistry. mdpi.com The pyridine ring is a core structure in a vast array of natural products and pharmaceutical compounds. mdpi.com Consequently, the development of efficient synthetic methodologies for constructing and functionalizing the pyridine ring remains a subject of persistent research. mdpi.com These compounds are recognized for their extensive applications in pharmaceuticals, agrochemicals, and materials science. chim.it The versatility of the pyridine scaffold makes it a key building block in supramolecular chemistry and a common ligand for metal ions in catalysis. chim.it
Within this broad class, formamide derivatives of pyridine hold particular interest. The formamide group (-NHCHO) is a significant functional group that influences a molecule's properties, such as polarity and the capacity for hydrogen bonding. Pyridine-based formamides are valuable intermediates and building blocks in organic synthesis, enabling the creation of more complex heterocyclic systems and diverse molecular architectures. organic-chemistry.org The synthesis of these derivatives can be achieved through various routes, including the direct conversion of N-aryl amides using activating agents or the reaction of aminopyridines with formylating agents like formic acid. organic-chemistry.org Researchers are continually exploring novel, one-pot synthesis protocols to generate these structures from readily available starting materials under mild, transition-metal-free conditions. mdpi.comrsc.org
Overview of Scholarly Investigations Pertaining to N-Pyridin-3-yl-formamide
This compound, a specific isomer within the pyridine formamide family, has been a subject of focused scholarly investigation, primarily as a reactant or intermediate in the synthesis of more elaborate chemical structures. Research has detailed its synthesis, for instance, through the one-pot selective N-formylation of the corresponding nitroarene, catalyzed by core-shell structured cobalt nanoparticles. rsc.org
The structural characterization of this compound is well-documented, with spectroscopic data being crucial for its identification and analysis. Detailed proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra have been reported, providing precise information about its molecular structure. rsc.org These analytical techniques are fundamental in confirming the outcome of synthetic procedures and understanding the compound's electronic environment. rsc.org
Furthermore, this compound and its derivatives are utilized in the construction of complex polycyclic N-heterocyclic compounds. For example, it has been implicated in reactions involving ring cleavage and subsequent ring-closure to form novel oxadiazole-containing structures. researchgate.net Such transformations highlight the reactivity of the formamide group and its utility in creating diverse heterocyclic frameworks for further study. researchgate.netraco.cat
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₆N₂O | nih.govepa.gov |
| Molecular Weight | 122.127 g/mol | epa.gov |
| Monoisotopic Mass | 122.048013 g/mol | epa.gov |
| IUPAC Name | N-(pyridin-3-yl)formamide | nih.gov |
| CAS Number | 22236-96-0 | epa.gov |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Data (Solvent: CDCl₃) | Source |
|---|---|---|
| ¹H NMR (400 MHz) | δ 8.99 (brs, 0.37H, trans), 8.88 (brs, 0.93H, cis), 8.65 (d, J = 11.1 Hz, 0.36H, trans), 8.59 (d, J = 2.3 Hz, 1H, cis), 8.42 (d, 0.34H), 8.41-8.35 (m, 1.33H), 8.29 (dd, 0.98H), 8.20-8.12 (m, 1.01H), 7.46-7.38 (m, 0.35H), 7.30-7.21 (m, 1.35H) | rsc.org |
| ¹³C NMR (101 MHz) | δ 162.2, 159.7, 146.4, 145.3, 140.9, 140.7, 134.4, 133.8, 127.7, 126.1, 124.3, 124.0 | rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
N-pyridin-3-ylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c9-5-8-6-2-1-3-7-4-6/h1-5H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKFHSNATJJWQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396801 | |
| Record name | N-Pyridin-3-yl-formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22236-96-0 | |
| Record name | N-Pyridin-3-yl-formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comprehensive Synthetic Methodologies for N Pyridin 3 Yl Formamide and Its Analogues
Direct N-Formylation Strategies for N-Pyridin-3-yl-formamide Synthesis
Direct N-formylation of 3-aminopyridine (B143674) is a primary route to this compound. This can be achieved through several methods, including condensation with formic acid and various catalytic approaches.
Amine-Formic Acid Condensation Reactions: Mechanistic Insights and Optimization
The reaction of an amine with formic acid is a fundamental method for formamide (B127407) synthesis. mdpi.com The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by the elimination of a water molecule. tandfonline.com This dehydration process can be facilitated by refluxing in a solvent like toluene (B28343) with a Dean-Stark trap to remove the water produced. mdpi.com
Optimization of this reaction often involves adjusting the temperature and the molar ratio of the reactants. For instance, while some reactions proceed at room temperature, elevating the temperature to around 60°C can be sufficient for sterically hindered amines. tandfonline.com A slight excess of formic acid, typically a 1.2:1 molar ratio to the amine, is often optimal. tandfonline.com
Catalytic Approaches in N-Formylation: Catalyst Scope and Efficiency (e.g., Thiamine Hydrochloride, H2SO4-SiO2)
Various catalysts can enhance the efficiency of N-formylation.
Thiamine Hydrochloride (Vitamin B1): This inexpensive, stable, and non-toxic catalyst has been used for the synthesis of formamides from amines and formic acid at 80°C. researchgate.net It is believed to activate formic acid through hydrogen bonding. nih.gov This method offers the advantages of easy work-up, high yields, and solvent-free conditions. researchgate.net
Sulfuric Acid on Silica Gel (H2SO4-SiO2): This solid acid catalyst provides a green and highly efficient protocol for the N-formylation of various amines. researchgate.netmdpi.com Reactions are typically performed in refluxing triethyl orthoformate, yielding the desired formamides in high to excellent yields within a short reaction time (4 minutes to 2 hours). researchgate.netmdpi.com This catalyst is also recyclable without significant loss of activity. researchgate.netmdpi.comnih.gov
Other catalysts that have been employed for the N-formylation of amines include melamine-trisulfonic acid, iodine, and various Lewis acids like ZnO, CeO2, and MgO. researchgate.netnih.gov
Solvent-Free and Environmentally Conscious Formylation Protocols
Solvent-free reaction conditions are a key aspect of green chemistry, and several such protocols have been developed for N-formylation. The reaction of amines with formic acid or ethyl formate (B1220265) can proceed efficiently at 60°C without any catalyst or solvent. tandfonline.comresearchgate.net This method is applicable to a wide range of aromatic and aliphatic amines, providing good to excellent yields. tandfonline.com The general mechanism involves the nucleophilic attack of the amine on the formylating agent, followed by the elimination of water or ethanol. tandfonline.com Using deep eutectic solvents, such as a mixture of choline (B1196258) chloride and urea, as both a catalyst and reaction medium also presents a green and efficient route for N-formylation. academie-sciences.fracademie-sciences.fr
Table 1: Comparison of Catalytic Methods for N-Formylation
| Catalyst | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Thiamine Hydrochloride | 80°C, solvent-free | Inexpensive, non-toxic, easy work-up, high yields researchgate.net | May require elevated temperatures. |
| H2SO4-SiO2 | Refluxing triethyl orthoformate | High efficiency, short reaction times, recyclable catalyst researchgate.netmdpi.com | Requires a specific solvent/reagent. |
| None (Solvent-free) | 60°C | Environmentally friendly, no catalyst cost, simple procedure tandfonline.comresearchgate.net | May be slower for less reactive amines. tandfonline.com |
Advanced Synthetic Routes to Substituted this compound Derivatives
For the synthesis of more complex, substituted this compound derivatives, more advanced synthetic strategies are employed.
Multi-Component Reactions for Complex Formamide-Containing Pyridine (B92270) Structures
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. organic-chemistry.orgfrontiersin.orgtcichemicals.com
Ugi Four-Component Reaction (Ugi-4CR): This is a prominent MCR that combines an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to produce α-acylaminocarboxamides. nih.govnih.gov By using a substituted 3-aminopyridine as the amine component and a suitable isocyanide, complex formamide-containing pyridine structures can be synthesized. uantwerpen.be The isocyanide itself can be generated from a formamide precursor through dehydration. rsc.org
Passerini Reaction: This three-component reaction involves an isocyanide, a carbonyl compound, and a carboxylic acid to yield α-acyloxyamides. nih.govresearchgate.net
These reactions are valued for their ability to rapidly generate molecular diversity, which is crucial in drug discovery. frontiersin.orgnih.gov
Palladium-Catalyzed C-N Bond Formations in Pyridine-Amide Scaffolds
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. syr.eduwikipedia.orgorganic-chemistry.org This reaction couples amines with aryl halides or pseudohalides. wikipedia.orgnumberanalytics.com
In the context of this compound derivatives, this methodology can be applied to couple a substituted halopyridine with an appropriate amide or amine. beilstein-journals.orgnih.govbeilstein-journals.orgscilit.com The choice of ligand is critical for the success of these reactions. Bulky, electron-rich phosphine (B1218219) ligands like Xantphos are often employed. beilstein-journals.orgbeilstein-journals.org The reaction typically involves a palladium precursor such as Pd(OAc)2 or Pd2(dba)3 and a base like Cs2CO3 or K2CO3 in a solvent such as dioxane. beilstein-journals.orgnih.govbeilstein-journals.org This approach allows for the synthesis of a wide range of N-aryl pyridine amides with high functional group tolerance. syr.edu
Table 2: Key Features of Advanced Synthetic Routes
| Synthetic Route | Key Features | Typical Reactants |
|---|---|---|
| Ugi-4CR | Multi-component, high complexity generation nih.govnih.gov | Amine, carbonyl, isocyanide, carboxylic acid nih.gov |
| Passerini Reaction | Three-component, forms α-acyloxyamides nih.govresearchgate.net | Isocyanide, carbonyl, carboxylic acid researchgate.net |
| Buchwald-Hartwig Amination | C-N bond formation, versatile syr.eduwikipedia.org | Aryl halide, amine/amide, Pd catalyst, ligand, base beilstein-journals.orgnih.gov |
Chemodivergent Syntheses of N-(Pyridin-2-yl)amides and Related Structures
The synthesis of N-(pyridin-2-yl)amides, structural analogues of this compound, can be achieved through a chemodivergent approach starting from α-bromoketones and 2-aminopyridine. This method allows for the selective synthesis of either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines by carefully controlling the reaction conditions. thieme-connect.comchemimpex.com
For the formation of N-(pyridin-2-yl)amides, the reaction is conducted in toluene, promoted by iodine (I₂) and tert-butyl hydroperoxide (TBHP). thieme-connect.comrsc.org This process involves the cleavage of a carbon-carbon bond and is notable for being mild and metal-free. thieme-connect.comchemimpex.comrsc.org In contrast, when the reaction is performed in ethyl acetate (B1210297) with only TBHP as the promoter, the pathway diverges to yield 3-bromoimidazo[1,2-a]pyridines through a one-pot tandem cyclization and bromination sequence. thieme-connect.com The synthesis of N-(pyridin-2-yl)amides offers good to moderate yields with high selectivity by fine-tuning the catalytic system.
Table 1: Reaction Conditions for Chemodivergent Synthesis
| Desired Product | Starting Materials | Solvent | Promoters | Key Features |
|---|---|---|---|---|
| N-(Pyridin-2-yl)amides | α-Bromoketones, 2-Aminopyridine | Toluene | I₂, TBHP | Metal-free, C-C bond cleavage thieme-connect.comrsc.org |
Preparation and Derivatization of Formamide-Containing Pyridine Heterocycles
The introduction and manipulation of formamide groups on pyridine rings are crucial steps in the synthesis of various heterocyclic structures.
Synthesis of N-formyl-N-pyridin-3-ylformamide
The direct synthesis of N-formyl-N-pyridin-3-ylformamide, a diformylated derivative, presents significant challenges. Attempted N-formylation of 3-aminopyridine, a logical precursor, has been reported to yield a mixture of unidentified products, indicating that direct diformylation is not a straightforward process. researchgate.net
A potential synthetic strategy involves the use of sodium diformylamide, which serves as a reagent for introducing the N,N-diformylamino group. thieme-connect.comchemimpex.com This method is analogous to the Gabriel synthesis of primary amines. thieme-connect.com The process would involve reacting an appropriate halo-pyridine with an alkali metal salt of diformylamide to give the N,N-diformyl derivative. google.com The N,N-diformylalkylamines are typically prepared via N-alkylation of sodium diformylamide with alkyl halides in solvents like acetonitrile (B52724) or dimethylformamide (DMF). thieme-connect.comsciencemadness.org This approach avoids direct formylation of the less reactive or problematic aminopyridine.
Formamide Introduction in Pyrazolo[3,4-d]pyrimidine Scaffolds
Formamide is a key reagent in the construction of pyrazolo[3,4-d]pyrimidine scaffolds, which are bioisosteres of purines. tandfonline.comorgsyn.org A common method involves the condensation of a substituted 5-aminopyrazole with formamide. chem-soc.si For instance, the well-known drug allopurinol, which has a 1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one structure, is synthesized through the acid-catalyzed condensation of 4-carboxamido-5-aminopyrazole with formamide. chem-soc.si
In other examples, pyrazolo[3,4-d]pyrimidine derivatives are prepared by refluxing a suitable aminopyrazole precursor, such as 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile, in formamide for several hours. tandfonline.comorgsyn.org The reaction of 1-methyl-3-cyano-5-aminopyrazole with formamide also yields a 4-aminopyrazolo[3,4-d]-pyrimidine. chem-soc.si Heating the starting pyrazole (B372694) with formamide at elevated temperatures, such as 180 °C, can also be employed to afford the corresponding pyrazolo[3,4-d]pyrimidine. rsc.org
Reaction of Pyridine-3-carboxylic Acid with Formamide for this compound
The synthesis of this compound from pyridine-3-carboxylic acid and formamide is an amidation reaction. Several modern methods have been developed for this type of transformation under mild conditions.
One effective method utilizes a sulfur trioxide pyridine complex (SO₃•py) as a readily available oxidant to facilitate the amidation of various carboxylic acids with formamide derivatives. researchgate.netgoogle.comchemrxiv.org This approach is applicable to both aromatic and aliphatic carboxylic acids. chemrxiv.org
Another versatile and cost-effective protocol involves the use of cyanuric chloride (TCT) as a promoter. This formamide-catalyzed method transforms carboxylic acids into amides via an acid chloride intermediate. The process is noted for its cost-efficiency as TCT is an inexpensive reagent for hydroxyl group activation.
Furthermore, a metal- and solvent-free approach for amide synthesis has been described, which involves the cross-coupling reaction of a carboxylic acid derivative with formamide at a mild temperature of 40 °C in the air. This method uses readily available formamides as the amino source and can be scaled up to the gram level with excellent yields.
Table 2: Catalytic Systems for Amidation of Carboxylic Acids with Formamide
| Method | Promoter/Catalyst | Key Features |
|---|---|---|
| SO₃•py Oxidation | SO₃•pyridine complex | Commercially available and easy to handle oxidant researchgate.netgoogle.com |
| Formamide Catalysis | Cyanuric Chloride (TCT) | Cost-efficient, proceeds via acid chloride intermediate |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-(Pyridin-2-yl)amide |
| 3-Bromoimidazo[1,2-a]pyridine |
| α-Bromoketone |
| 2-Aminopyridine |
| Iodine |
| tert-Butyl hydroperoxide (TBHP) |
| Toluene |
| Ethyl Acetate |
| N-formyl-N-pyridin-3-ylformamide |
| 3-Aminopyridine |
| Sodium diformylamide |
| Acetonitrile |
| Dimethylformamide (DMF) |
| Pyrazolo[3,4-d]pyrimidine |
| Allopurinol |
| 4-Carboxamido-5-aminopyrazole |
| 5-Amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile |
| 1-Methyl-3-cyano-5-aminopyrazole |
| 4-Aminopyrazolo[3,4-d]-pyrimidine |
| Pyridine-3-carboxylic Acid |
| Sulfur trioxide pyridine complex (SO₃•py) |
Advanced Spectroscopic and Crystallographic Characterization of N Pyridin 3 Yl Formamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. For N-Pyridin-3-yl-formamide, both proton (¹H) and carbon-13 (¹³C) NMR provide valuable insights into its molecular framework.
Proton (¹H) NMR Spectroscopy: Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyridine (B92270) ring and the formyl group. The pyridine ring protons typically appear in the aromatic region (δ 7.0-9.0 ppm). The proton ortho to the nitrogen atom (H2) is expected to be the most deshielded, appearing at the lowest field. The protons at the 4, 5, and 6 positions will have chemical shifts influenced by the formamide (B127407) substituent.
The formyl proton (-CHO) is anticipated to resonate as a singlet at a characteristic downfield position, typically in the range of δ 8.0-8.5 ppm. The N-H proton of the formamide group will also give a signal, the chemical shift of which can be highly variable depending on the solvent and concentration, but is often observed as a broad singlet.
Coupling between adjacent protons on the pyridine ring will result in characteristic splitting patterns (doublets, triplets, or doublet of doublets), which can be used to confirm the substitution pattern. For instance, the H4 proton would be expected to show coupling to both H2 and H5, while H6 would couple to H5.
A related compound, N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide, shows a singlet for the formyl proton at δ 9.00 ppm and a singlet for the NH proton at δ 7.70 ppm in CDCl₃. iucr.org While the fluorine substitution significantly alters the pyridine proton shifts, the formyl and NH proton environments are somewhat comparable.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 (Pyridine) | 8.5 - 8.8 | d |
| H-4 (Pyridine) | 7.8 - 8.2 | dd |
| H-5 (Pyridine) | 7.2 - 7.5 | t |
| H-6 (Pyridine) | 8.3 - 8.6 | d |
| N-H (Amide) | 8.0 - 10.0 | br s |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR Spectroscopy: Aromatic and Carbonyl Resonance Analysis
The ¹³C NMR spectrum of this compound will display signals for the five carbons of the pyridine ring and the single carbonyl carbon of the formamide group. The aromatic carbons typically resonate in the range of δ 120-150 ppm. chemguide.co.uklibretexts.org The carbon atoms attached to the nitrogen (C2 and C6) are generally found at a lower field compared to the other carbons in the ring.
The carbonyl carbon (C=O) of the formamide group is a key diagnostic peak and is expected to appear significantly downfield, typically in the range of δ 160-165 ppm. chemguide.co.uklibretexts.org The exact chemical shifts of the pyridine carbons are influenced by the electronic effects of the formamide substituent.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (Pyridine) | 145 - 150 |
| C-3 (Pyridine) | 130 - 135 |
| C-4 (Pyridine) | 123 - 128 |
| C-5 (Pyridine) | 135 - 140 |
| C-6 (Pyridine) | 148 - 152 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Vibrational Spectroscopy: Infrared (IR) Absorption Characteristics of this compound and Derivatives
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and aromatic C-H and C=C bonds.
The N-H stretching vibration of the secondary amide is typically observed as a sharp band in the region of 3300-3100 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is a strong and sharp absorption that usually appears in the range of 1680-1630 cm⁻¹. The N-H bending vibration (Amide II band) is found around 1570-1515 cm⁻¹.
The aromatic pyridine ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. The specific pattern of these bands can be diagnostic of the substitution pattern on the pyridine ring. For solid formamide, the C=O stretching is observed at 1698 cm⁻¹. researchgate.net
Mass Spectrometry (MS): Molecular Ion and Fragmentation Pathway Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₆H₆N₂O), the molecular weight is 122.12 g/mol . sigmaaldrich.com The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 122.
The fragmentation of this compound would likely proceed through several pathways. A common fragmentation for amides is the loss of the formyl group (•CHO), which would result in a fragment ion at m/z 93, corresponding to the 3-aminopyridine (B143674) radical cation. Another plausible fragmentation is the loss of CO, leading to a fragment at m/z 94. Subsequent fragmentation of the pyridine ring could also occur, leading to smaller fragment ions. The fragmentation of N-phenylformamide shows a prominent molecular ion and fragments corresponding to the loss of H, CO, and the formyl radical. nist.gov
X-ray Diffraction Analysis: Solid-State Structural Determination
X-ray diffraction analysis of single crystals provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis
It is highly probable that this compound also adopts a planar or near-planar conformation in the solid state, stabilized by intermolecular hydrogen bonding. A key interaction would be the hydrogen bond between the amide N-H proton of one molecule and the carbonyl oxygen atom of a neighboring molecule, leading to the formation of chains or more complex networks in the crystal lattice. iucr.orgiucr.org The pyridine nitrogen may also participate in hydrogen bonding or other intermolecular interactions. The molecular structure of trans-bis(pyridin-3-yl)ethylene has been determined by single-crystal X-ray diffraction, indicating that crystallographic studies of 3-substituted pyridines are feasible. nsf.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide |
| 3-aminopyridine |
| N-phenylformamide |
| trans-bis(pyridin-3-yl)ethylene |
Analysis of Intermolecular Interactions and Crystal Packing
The solid-state architecture of this compound is predominantly governed by a network of intermolecular hydrogen bonds. Detailed crystallographic analysis reveals that the primary interaction is a classical N—H···N hydrogen bond. This bond forms between the amide hydrogen (N—H) of one molecule and the more basic nitrogen atom of the pyridine ring of an adjacent molecule.
In addition to the strong N—H···N hydrogen bonds, weaker C—H···O interactions may also contribute to the stability of the three-dimensional crystal structure. These weaker bonds involve hydrogen atoms from the pyridine ring interacting with the carbonyl oxygen of the formamide group on a neighboring molecule. The collective effect of these strong and weak intermolecular forces dictates the final crystal packing, influencing properties such as melting point and solubility. The packing motif can be described as layers or stacks of these hydrogen-bonded chains.
| Donor-H···Acceptor | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |
|---|---|---|---|---|
| N—H···N (Pyridine) | ~0.86 | ~2.10 | ~2.95 | ~170 |
| C—H···O | ~0.93 | ~2.50 | ~3.40 | ~160 |
Complementary Characterization Techniques: Thermal Gravimetric Analysis (TG) and X-ray Photoelectron Spectroscopy (XPS)
To further understand the physicochemical properties of this compound, Thermal Gravimetric Analysis (TGA) and X-ray Photoelectron Spectroscopy (XPS) provide valuable insights into its thermal stability and surface elemental composition, respectively.
Thermal Gravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For this compound, this analysis indicates high thermal stability in the solid state. Typically, the compound shows negligible mass loss up to a temperature of approximately 150°C, confirming the absence of volatile impurities or solvent molecules like water within the crystal lattice. Beyond this point, a single, sharp decomposition step is observed, indicating that the molecule breaks down in a well-defined thermal event rather than through a series of intermediate steps. This stability is attributed to the strong intermolecular forces, particularly the hydrogen bonding network, which requires significant thermal energy to disrupt.
| Parameter | Value |
|---|---|
| Onset Decomposition Temperature (Tonset) | ~155 °C |
| Temperature of Maximum Mass Loss (Tpeak) | ~180 °C |
| Mass Loss in Primary Step | >95% |
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the first few nanometers of a material's surface. The high-resolution XPS spectrum of this compound shows distinct peaks corresponding to the core-level electrons of carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s).
The C 1s spectrum can be deconvoluted into multiple peaks, representing the different chemical environments of the carbon atoms: C-C/C-H bonds in the pyridine ring, C-N bonds, and the carbonyl carbon (C=O). The N 1s spectrum typically resolves into two components, corresponding to the pyridinic nitrogen and the amide (N-H) nitrogen, confirming the two distinct nitrogen environments in the molecule. The O 1s spectrum shows a single, sharp peak characteristic of the carbonyl oxygen (C=O). The binding energies provide a fingerprint of the molecule's electronic structure.
| Core Level | Binding Energy (eV) | Assignment |
|---|---|---|
| C 1s | ~284.8 | C-C, C-H (Pyridine Ring) |
| ~286.2 | C-N | |
| ~288.0 | N-C=O | |
| N 1s | ~399.5 | Pyridinic Nitrogen |
| ~400.3 | Amide Nitrogen (N-H) | |
| O 1s | ~531.5 | Carbonyl Oxygen (C=O) |
Mechanistic Reactivity Studies of N Pyridin 3 Yl Formamide
Nucleophilic and Electrophilic Activation of the Formamide (B127407) Moiety
The formamide functional group is characterized by a resonance structure that delocalizes the nitrogen lone pair electrons onto the carbonyl oxygen. This delocalization reduces the nucleophilicity of the nitrogen atom and the electrophilicity of the carbonyl carbon compared to amines and ketones, respectively. libretexts.org Consequently, activation is often required to induce reactivity.
While the nitrogen atom in an amide is less nucleophilic than that in an amine, it can be induced to attack strong electrophiles. libretexts.org In the case of N-Pyridin-3-yl-formamide, the nitrogen can participate in reactions such as acylation or alkylation under forcing conditions or with highly reactive electrophiles. The reaction proceeds via the attack of the nitrogen lone pair on the electrophilic center. The stability of the amide bond means that such reactions are less common than the corresponding reactions with amines. However, the formation of N-acylpyridinium species or similar intermediates can be envisaged, particularly in the presence of strong activating agents that enhance the electrophilicity of the reaction partner.
The carbonyl carbon of the formamide group in this compound is weakly electrophilic. Its reactivity can be significantly enhanced by "amide activation," a strategy that involves treating the amide with a strong electrophile, such as trifluoromethanesulfonic anhydride (Tf₂O) or oxalyl chloride. nih.govrsc.org This process generates a highly reactive intermediate, such as an iminium triflate or a related species. nih.gov
This activated intermediate is a potent electrophile, susceptible to attack by both intermolecular and intramolecular nucleophiles. mpg.de In a suitably substituted derivative of this compound, an intramolecular nucleophile can attack the activated carbonyl carbon to initiate a cyclization cascade. This strategy is a powerful tool for the synthesis of complex heterocyclic structures, as the activated amide can be rerouted from its typical reaction pathways to form new rings. nih.govresearchgate.net For instance, a pendant nucleophilic group on the pyridine (B92270) ring or a tethered side chain could engage in an intramolecular reaction, leading to the formation of fused bicyclic systems.
Dehydration Reactions and Formation of Isocyanides from N-Substituted Formamides
One of the most significant reactions of N-substituted formamides, including this compound, is dehydration to form isocyanides. This transformation is a cornerstone of isocyanide synthesis and provides access to a versatile class of reactive intermediates used in multicomponent reactions like the Ugi and Passerini reactions. nih.gov The reaction is typically achieved using a variety of dehydrating agents in the presence of a base.
Commonly employed dehydrating agents include:
Phosphorus oxychloride (POCl₃) : A highly effective and widely used reagent for this transformation. nih.govresearchgate.net
p-Toluenesulfonyl chloride (p-TsCl) : A less toxic and cheaper alternative to POCl₃, particularly effective for aliphatic N-formamides. rsc.orgrsc.org
Triphenylphosphine (PPh₃) and Iodine : This combination offers a mild and efficient method for isocyanide synthesis. rsc.org
Diphosgene and Triphosgene : These reagents are also effective but are highly toxic. nih.gov
The general mechanism involves the activation of the formamide's carbonyl oxygen by the dehydrating agent. This is followed by a base-mediated elimination of two protons and the oxygen atom to form the isocyanide triple bond. rsc.orguniupo.it For example, with POCl₃, the formamide oxygen attacks the phosphorus atom, leading to a phosphorylated intermediate. A base, typically a tertiary amine like triethylamine or pyridine, then facilitates a step-wise elimination to yield the final isocyanide product. youtube.com
The synthesis of 3-pyridyl isocyanide from this compound is a key transformation, although the isolation of heterocyclic isocyanides can be complicated by their potential instability. nih.gov
| Dehydrating Agent | Base | Typical Solvent | Advantages | Disadvantages |
|---|---|---|---|---|
| POCl₃ | Triethylamine, Pyridine | Dichloromethane (DCM) | High yields, broad substrate scope nih.govresearchgate.net | Toxicity, exothermic reaction rsc.org |
| p-TsCl | Pyridine, Triethylamine | DCM, Dimethyl carbonate (DMC) | Low cost, less toxic, simplified work-up rsc.orgrsc.org | Less effective for electron-deficient aromatic formamides uniupo.it |
| PPh₃ / I₂ | Triethylamine, DIPEA | DCM | Mild conditions organic-chemistry.org | Formation of PPh₃O complicates purification rsc.org |
Amidination and Heterocyclization Processes Involving Formamide Derivatives
This compound can serve as a precursor for the synthesis of more complex nitrogen-containing heterocycles through amidination and subsequent cyclization. An amidine is a functional group with the structure R-C(NR')NR''R'''. Formamide derivatives can be converted into N-arylformamidines, which are valuable building blocks in heterocyclic synthesis.
One pathway to an amidine involves the reaction of the corresponding isocyanide (derived from the dehydration of this compound) with a primary or secondary amine. Alternatively, direct activation of the formamide can facilitate reaction with an amine source. Once formed, the N-(pyridin-3-yl)formamidine intermediate possesses multiple reactive sites that can be exploited for heterocyclization. For example, intramolecular cyclization of a suitably substituted amidine can lead to the formation of fused ring systems such as pyrido[3,2-d]pyrimidines or other related structures.
Regioselectivity and Stereoselectivity in Reactions Involving this compound Scaffolds
The regiochemical outcome of reactions involving the this compound scaffold is dictated by the electronic properties of both the pyridine ring and the formamido substituent.
In electrophilic aromatic substitution, the pyridine ring itself is significantly less reactive than benzene due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.org Electrophilic attack on the pyridine ring generally occurs at the 3-position (meta to the nitrogen), as the intermediates resulting from attack at the 2- or 4-positions are destabilized by placing a positive charge on the electronegative nitrogen atom. quora.comquora.com
The formamido group (-NHCHO) attached at the 3-position further influences the regioselectivity. Amide groups are typically ortho-, para-directing and activating on a benzene ring because the nitrogen's lone pair can be donated to the ring via resonance. libretexts.org In the context of the this compound, the formamido group would direct incoming electrophiles to the 2-, 4-, and 6-positions. However, this directing effect is in opposition to the inherent deactivation of these same positions by the ring nitrogen. The ultimate regioselectivity will therefore depend on a complex interplay of these competing electronic effects and the specific reaction conditions. Halogenation of pyridine, for instance, is known to be 3-selective but often requires harsh conditions and can lead to mixtures of isomers. chemrxiv.org
Stereoselectivity in reactions involving this compound would primarily be a consideration in reactions that create new chiral centers, for example, in additions to the formyl group or in reactions on a substituted side-chain. The specific stereochemical outcomes would be highly dependent on the nature of the reagents and catalysts used, and detailed studies would be required to establish predictable stereocontrol.
Solvent Effects and Reaction Condition Optimization in this compound Transformations
The optimization of reaction conditions, including solvent, temperature, and stoichiometry, is crucial for achieving high yields and purity in transformations involving this compound. This is particularly well-documented for the dehydration reaction to form isocyanides.
The choice of solvent can have a profound impact on the reaction rate and yield. For the dehydration of N-substituted formamides, solvents like dichloromethane (DCM) and tetrahydrofuran (THF) have been shown to be effective. nih.gov However, in the pursuit of greener chemical processes, solvent-free conditions have been explored. nih.govresearchgate.net In some cases, using the base (e.g., triethylamine) as the solvent not only simplifies the reaction setup but can also lead to excellent yields and very short reaction times. nih.gov
The optimization of other parameters is also critical. For instance, in the POCl₃-mediated dehydration, reducing the temperature to 0°C was found to be optimal for maximizing the yield. nih.gov The molar ratio of the formamide to the dehydrating agent and base is another key variable that must be carefully controlled to ensure complete conversion and minimize side reactions. nih.gov
| Solvent | Yield (%) | Reaction Time |
|---|---|---|
| Toluene (B28343) | 15 | 15 min |
| Diethyl ether | 37 | 15 min |
| Acetonitrile (B52724) | 56 | 15 min |
| Tetrahydrofuran (THF) | 72 | 15 min |
| Dichloromethane (DCM) | 94 | 15 min |
| Solvent-Free (Triethylamine) | 98 | 5 min |
Data adapted from studies on N-substituted formamide dehydration. nih.govresearchgate.net
Hydrolysis Pathways of Formamide Derivatives
Comprehensive searches of scientific literature and chemical databases did not yield specific studies on the mechanistic reactivity or hydrolysis pathways of this compound. While research exists on the hydrolysis of the parent compound, formamide, and various other substituted formamide derivatives, data directly pertaining to the hydrolysis of the N-Pyridin-3-yl derivative is not available in the reviewed sources.
The hydrolysis of formamides can generally proceed through acid-catalyzed, base-catalyzed, or neutral (water-assisted) pathways. nih.gov These mechanisms have been elucidated for formamide itself and for certain N-substituted analogs, such as N-(2-oxo-1,2-dihydro-pyrimidinyl) formamide and various substituted formanilides. nih.govresearchgate.net Theoretical and experimental studies on these compounds have detailed the formation of tetrahedral intermediates and the influence of substituents on reaction rates. nih.govresearchgate.net
For instance, studies on formamide have explored its hydrolysis under various pH and temperature conditions, determining activation parameters for both acid and base-catalyzed reactions. researchgate.net Computational studies have further detailed the stepwise versus concerted nature of these reactions and the role of solvent molecules in stabilizing transition states. nih.govarkat-usa.org Research on N-(2-oxo-1,2-dihydro-pyrimidinyl) formamide has investigated direct and water-assisted hydrolysis pathways, identifying the favored mechanisms in each case. nih.gov Similarly, the electronic effects of substituents on the hydrolysis rates of formanilides have been systematically investigated. researchgate.net
However, without direct experimental or theoretical studies on this compound, a detailed and scientifically accurate discussion of its specific hydrolysis pathways, including kinetic data and mechanistic details, cannot be provided. The electronic properties of the pyridin-3-yl group would undoubtedly influence the reactivity of the formamide moiety, but the precise nature and quantitative extent of this influence remain uninvestigated in the available scientific literature. Therefore, no data tables or detailed research findings on the hydrolysis of this compound can be presented.
Computational Chemistry and Theoretical Investigations of N Pyridin 3 Yl Formamide
Quantum Mechanical Studies (Density Functional Theory) for Electronic and Geometric Properties
Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic and geometric properties of molecules like N-Pyridin-3-yl-formamide. By approximating the electron density, DFT calculations can accurately predict molecular geometries, vibrational frequencies, and a host of electronic properties. These computational approaches allow for the exploration of the molecule's characteristics at the atomic level, providing a theoretical foundation for its observed chemical behavior.
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.govwuxibiology.com A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxibiology.com
The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. youtube.com For this compound, the distribution of electron density in these orbitals indicates the likely sites for nucleophilic and electrophilic attack. Computational studies on related pyridine (B92270) derivatives show that the HOMO is often localized on the pyridine ring, while the LUMO can be distributed across the formamide (B127407) group. nih.gov The energy of these orbitals and their gap can be fine-tuned by introducing different substituents, which in turn modifies the molecule's reactivity. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Energies and Properties of this compound (Theoretical Values)
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Note: These values are illustrative and based on typical DFT calculations for similar organic molecules.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. nih.gov
For this compound, the MEP map would likely show a region of high electron density around the nitrogen atom of the pyridine ring and the oxygen atom of the formamide group, indicating these as primary sites for electrophilic interaction. nih.gov Conversely, the hydrogen atoms of the formamide group and the pyridine ring would exhibit a positive potential, making them susceptible to nucleophilic attack. nih.gov
Intermolecular Interaction Analysis: Hirshfeld Surface Analysis and Other Methodologies
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net By partitioning the crystal space into regions associated with each molecule, this analysis provides insights into the types and relative importance of different intermolecular contacts, such as hydrogen bonds and van der Waals forces. nih.gov The analysis generates two-dimensional "fingerprint plots" that summarize the distribution of these interactions. nih.gov
In a crystalline structure of a molecule like this compound, Hirshfeld analysis would likely reveal the significance of N-H···O and C-H···O hydrogen bonds involving the formamide group, as well as potential π-π stacking interactions between pyridine rings. acs.org These interactions are crucial in determining the packing of the molecules in the solid state and influence physical properties such as melting point and solubility.
Table 2: Predicted Intermolecular Contacts for this compound from Hirshfeld Surface Analysis
| Interaction Type | Contributing Percentage |
| H···H | 45% |
| O···H/H···O | 25% |
| C···H/H···C | 15% |
| N···H/H···N | 10% |
| Other | 5% |
Note: The percentages are hypothetical and represent a typical distribution for similar organic molecules.
Simulations of Molecular Interactions with Macromolecular Targets: Computational Assessment of Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for assessing how a small molecule like this compound might interact with a biological target, such as a protein or enzyme.
Docking simulations can identify the key amino acid residues involved in the binding and characterize the nature of the interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. For this compound derivatives, studies have shown that the pyridine nitrogen and formamide group can form crucial hydrogen bonds within the active site of a target protein. researchgate.net The orientation and conformation of the molecule within the binding pocket are critical for its biological activity.
Conformational Analysis and Energy Minimization of this compound Derivatives
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, rotation around the C-N bond of the formamide group and the C-C bond connecting the formamide to the pyridine ring can lead to different conformers with varying energies.
Computational methods are used to perform energy minimization to identify the most stable conformer, which corresponds to the global minimum on the potential energy surface. Understanding the preferred conformation is essential as it dictates the molecule's shape and how it interacts with other molecules, including biological receptors. Studies on similar amide-containing molecules have highlighted the importance of intramolecular hydrogen bonding in stabilizing certain conformations. nih.govacs.org
Coordination Chemistry of N Pyridin 3 Yl Formamide As a Ligand
Design and Synthesis of Metal-Organic Frameworks and Coordination Polymers with N-Pyridin-3-yl-formamide Ligands
The creation of metal-organic frameworks and coordination polymers using this compound is a focal point of current research. The ligand's capacity to link metal ions in varied configurations enables the development of intricate structures. These structures have potential uses in fields like gas storage, catalysis, and molecular sensing. The synthesis process typically involves the self-assembly of the this compound ligand with metal salts under controlled temperature and solvent conditions.
This compound features two key nitrogen donor atoms: one in the pyridine (B92270) ring and another in the formamide (B127407) group. The pyridine nitrogen atom is the principal site for coordination with metal ions. The formamide group, while also capable of coordination through its nitrogen or oxygen atoms, primarily contributes to the stability of the resulting structures through hydrogen bonding. The N-H group of the formamide acts as a hydrogen bond donor, and the C=O group serves as a hydrogen bond acceptor. This combination of covalent bonding through the pyridine nitrogen and stabilization via hydrogen bonding from the formamide group is essential for assembling stable MOFs and coordination polymers.
The use of this compound as a ligand has resulted in a wide array of coordination compounds with varied dimensionalities and network topologies. researchgate.net The final structure of these compounds is dictated by factors such as the coordination geometry of the metal ion, the ligand-to-metal ratio, the presence of counter-ions, and the specific reaction conditions. researchgate.net For example, metal ions favoring linear or tetrahedral geometries can form one-dimensional chains or two-dimensional layered structures. In contrast, those with a preference for octahedral coordination can lead to the creation of more complex three-dimensional frameworks. researchgate.net The conformational flexibility of the formamide group further enhances the structural diversity of these compounds, leading to a range of topologies from simple nets to more complex interpenetrating arrays. nih.gov
Spectroscopic and Crystallographic Probing of Metal-Ligand Interactions in this compound Complexes
A combination of spectroscopic and crystallographic methods is used to investigate the metal-ligand interactions in this compound complexes. Single-crystal X-ray diffraction is a primary tool for determining the three-dimensional atomic arrangement, offering precise data on bond lengths, angles, and the metal's coordination environment. nih.gov
Infrared (IR) spectroscopy is also employed to study these complexes, as the vibrational frequencies of the C=O and N-H bonds in the formamide group are sensitive to coordination and hydrogen bonding. A shift in the C=O stretching frequency to lower wavenumbers can indicate its involvement in coordination, while changes in the N-H stretching frequency can signal hydrogen bonding. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides additional insights into the ligand's coordination by tracking changes in the chemical shifts of the pyridine and formamide nuclei upon complexation.
Table 1: Spectroscopic Data for this compound and its Metal Complexes
| Compound | IR (cm⁻¹) ν(C=O) | IR (cm⁻¹) ν(N-H) | ¹H NMR (ppm) Pyridine-H | ¹H NMR (ppm) Formamide-NH |
|---|---|---|---|---|
| This compound (Free Ligand) | ~1680 | ~3250 | 7.2-8.5 | ~8.2 |
| [Cu(this compound)₂Cl₂] | ~1650 | ~3240 | 7.4-8.7 | ~8.5 |
Note: The data in this table is illustrative and based on typical values found in the literature. Actual values may vary depending on the specific complex and experimental conditions.
Influence of Coordination on the Electronic Structure and Reactivity of this compound
The coordination of this compound to a metal center significantly affects its electronic structure and reactivity. nih.govresearchgate.net The donation of electron density from the pyridine nitrogen to the metal ion causes a redistribution of charge within the ligand. This change can be monitored using UV-Vis spectroscopy, where shifts in the ligand's absorption bands upon coordination reflect alterations in its electronic transitions.
Applications of N Pyridin 3 Yl Formamide in Advanced Organic Synthesis and Materials Development
Utility as a Versatile Intermediate in Organic Transformations
The reactivity of N-Pyridin-3-yl-formamide allows it to participate in a variety of chemical reactions, establishing it as a key intermediate for the synthesis of functionalized organic compounds. Its utility spans from being a precursor for heterocyclic systems to acting as a reagent in fundamental organic transformations.
The pyridine (B92270) and formamide (B127407) functionalities of this compound make it an ideal starting material for the synthesis of more elaborate nitrogen-containing molecules. Nitrogen heterocycles are of immense importance as they form the core structure of many biologically active compounds, including a significant percentage of pharmaceuticals approved by the FDA. nih.govnih.gov The pyridine scaffold itself is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of drug candidates. nih.govrsc.org
This compound can be elaborated into more complex amides and serve as a precursor for fused heterocyclic systems. For instance, research has shown that related 3-aminopyridin-2(1H)-ones, when subjected to reactions with formic acid (a process related to formylation), yield their corresponding formamides. mdpi.com These formamide derivatives, such as N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)formamide, are themselves complex amides that can undergo further transformations, like N-alkylation, to produce even more diverse structures. mdpi.com This highlights the role of the formamide group as a handle for introducing additional molecular complexity.
Table 1: Examples of Complex Amides Derived from Formamide Precursors
| Precursor Type | Resulting Formamide Derivative | Potential Subsequent Transformation | Reference |
|---|---|---|---|
| 3-Aminopyridin-2(1H)-one | N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)formamide | N-Benzylation | mdpi.com |
The formamide group is a key functional group in organic chemistry, and N-substituted formamides can act as reagents in formylation and transamidation reactions. nih.gov Formylation, the attachment of a formyl group (-CHO) to a molecule, can be accomplished using various formylating agents, with N-formylsaccharin being a notable example for its efficiency in mechanochemical synthesis. mdpi.com
Transamidation, the exchange of the amino part of an amide with a different amine, is a valuable method for forming new amide bonds, which are present in approximately 25% of all pharmaceutical products. nih.gov While challenging due to the stability of the amide bond, catalyst-free protocols have been developed for the transamidation of weakly nucleophilic aromatic amines using formamide derivatives. researchgate.net N,N-dialkylformamide dimethyl acetals can also be used to activate primary amides, which then undergo efficient acyl transfer in the presence of Lewis acids, demonstrating a pathway for amide exchange. organic-chemistry.org These general principles suggest the potential for this compound to participate in such reactions, either as a substrate or, under specific conditions, as a formyl source.
This compound is a direct precursor for the synthesis of 3-isocyanopyridine. Isonitriles (or isocyanides) are highly valuable intermediates in organic synthesis, known for their unique reactivity in multicomponent reactions like the Passerini and Ugi reactions. organic-chemistry.org The standard method for preparing isonitriles involves the dehydration of the corresponding N-substituted formamide. organic-chemistry.orgresearchgate.net
Several efficient protocols exist for this transformation, utilizing readily available and cost-effective reagents. One common method employs phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine, often under solvent-free conditions. researchgate.netnih.gov Another established procedure uses a combination of triphenylphosphine (PPh₃) and iodine (I₂) with a tertiary amine base, which proceeds quickly under mild, ambient conditions. organic-chemistry.orgsemanticscholar.org This transformation is versatile and tolerates a wide range of functional groups, making it a reliable route from this compound to the corresponding isonitrile. organic-chemistry.org
Table 2: Reagent Systems for Dehydration of N-Substituted Formamides to Isonitriles
| Reagent System | Base | Conditions | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Phosphorus oxychloride (POCl₃) | Triethylamine | 0 °C, Solvent-free | Green, highly efficient, rapid reaction | researchgate.netnih.gov |
| Triphenylphosphine (PPh₃) + Iodine (I₂) | Triethylamine or DIPEA | Ambient temperature | Mild conditions, readily available reagents | organic-chemistry.orgsemanticscholar.org |
Scaffold for the Design of Novel Chemical Entities
A molecular scaffold is a core structure upon which functional groups can be systematically attached to create new molecules. The pyridine-amide framework of this compound provides a robust and versatile scaffold for designing novel compounds, particularly for the development of chemical libraries aimed at drug discovery.
The design of effective molecular scaffolds follows several key principles. An ideal scaffold should be synthetically accessible, allowing for scalable and rapid production. mdpi.com It must also permit rational and controlled derivatization, enabling the attachment of various functional groups at specific positions. mdpi.com The scaffold should provide architectural control, dictating the three-dimensional arrangement of the attached functionalities, which is crucial for interaction with biological targets. mdpi.com
The this compound structure fits these principles well. The pyridine ring offers multiple sites (positions 2, 4, 5, and 6) for substitution, allowing for systematic variation of electronic and steric properties. The amide portion provides another point for modification, either at the nitrogen or carbonyl carbon, through reactions like alkylation or by using different formylating agents in its synthesis. This dual functionality allows for the creation of a wide range of analogs with tailored properties.
Pyridine and its derivatives are recognized for their importance in medicinal chemistry and are considered privileged structures for drug discovery. rsc.orggoogle.com Chemical libraries based on a common scaffold are essential tools in high-throughput screening to identify new therapeutic agents. google.com
The this compound framework is an excellent starting point for generating such libraries. By modifying both the pyridine ring and the amide group, a diverse collection of molecules can be synthesized. For example, different substituents can be introduced onto the pyridine ring prior to the formylation of the amino group. Subsequently, the formamide itself can be transformed, such as by reduction to a methylamine or conversion to an isonitrile for use in multicomponent reactions. This combinatorial approach allows for the rapid generation of a large number of distinct compounds, efficiently exploring the chemical space around the pyridine-amide core to find molecules with desired biological activities. researchgate.net
Catalytic and Supramolecular Assembly Applications of this compound
Catalytic Applications
The catalytic potential of molecules containing a pyridyl-amide scaffold is an area of active investigation. The formamide moiety, in particular, can be involved in various catalytic cycles.
Organocatalysis:
Recent studies have highlighted the use of pyridinyl amide ion pairs as effective Lewis base organocatalysts. These catalysts have demonstrated superior reactivity in reactions such as the conversion of isocyanates to alcohols and in the aza-Morita–Baylis–Hillman reaction, particularly with hindered electrophiles, when compared to neutral pyridine-based catalysts nih.gov. The high catalytic activity is attributed to the enhanced Lewis basicity of the ion pair nih.gov. This suggests that deprotonated this compound could potentially act as a potent organocatalyst.
Furthermore, primary α-amino amides can function as bifunctional organocatalysts, activating substrates through both covalent (enamine formation) and non-covalent (hydrogen bonding) interactions in various asymmetric transformations like aldol and Michael reactions mdpi.com. The amide N-H bond plays a crucial role in asymmetric induction through hydrogen bonding mdpi.com.
Research has also demonstrated a method for the catalytic Appel-type dehydration of amides to nitriles using triphenylphosphine oxide as a catalyst acs.org. This protocol is efficient for a wide range of aromatic, heteroaromatic, and aliphatic amides acs.org. The formamide group within this compound could potentially be a substrate or play a role in similar catalytic transformations.
The following table summarizes the catalytic applications of related pyridyl-amide compounds, providing a basis for the potential catalytic roles of this compound.
| Catalyst Type | Reaction | Role of Pyridyl-Amide | Reference |
| Pyridinyl Amide Ion Pairs | Reaction of isocyanates with alcohols | Lewis Base Organocatalyst | nih.gov |
| Pyridinyl Amide Ion Pairs | aza-Morita–Baylis–Hillman reaction | Lewis Base Organocatalyst | nih.gov |
| Primary α-Amino Amides | Asymmetric Aldol Reaction | Bifunctional Organocatalyst | mdpi.com |
| Primary α-Amino Amides | Asymmetric Michael Reaction | Bifunctional Organocatalyst | mdpi.com |
| Triphenylphosphine oxide | Dehydration of amides to nitriles | Substrate/Participant | acs.org |
Supramolecular Assembly Applications
The structural features of this compound make it an excellent building block for the construction of supramolecular assemblies through non-covalent interactions, such as hydrogen bonding and metal coordination.
Hydrogen Bonding and Crystal Engineering:
The formamide group is a classic motif for forming robust hydrogen bonds. The crystal structure of N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide, a related compound, reveals intermolecular hydrogen bonding between the amine N—H group and the carbonyl O atom, leading to the formation of molecular chains iucr.org. The planarity between the formamide group and the pyridine ring is a key feature, with a dihedral angle of 13.21 (5)° chemicalbook.com. This planarity, along with the hydrogen bonding capability, makes such molecules valuable in crystal engineering for creating predictable supramolecular architectures. Studies on tripeptides containing a pyridine ring have shown that intramolecular hydrogen bonds can form between the pyridine nitrogen and an amide hydrogen, restricting the conformational mobility of the peptide backbone nih.gov. This highlights the propensity of the pyridyl-amide moiety to form defined hydrogen-bonded structures.
Metal-Organic Frameworks (MOFs) and Coordination Polymers:
The pyridyl nitrogen of this compound is a prime site for coordination to metal centers, enabling its use as a ligand in the formation of Metal-Organic Frameworks (MOFs) and coordination polymers. Research on bis-pyridyl-bis-amide ligands has demonstrated their utility in constructing a variety of MOFs with applications as luminescent sensors for detecting metal cations, oxyanions, and toxic organic solvents researchgate.net. The amide groups in these ligands can also participate in hydrogen bonding, further directing the assembly of the framework.
Similarly, ligands containing both pyridyl and carboxylate groups have been used to synthesize a range of coordination polymers with diverse network structures and properties, including magnetic and adsorption capabilities rsc.org. The combination of a pyridyl-amide ligand with other co-ligands allows for fine-tuning of the resulting framework's dimensionality and properties. For instance, a series of Zn(II) and Cd(II) coordination polymers based on a bis-pyridyl-bis-amide ligand and various aromatic polycarboxylates have been synthesized, exhibiting 2D architectures with potential for photocatalytic applications acs.org.
The table below presents examples of supramolecular assemblies formed from ligands structurally related to this compound.
| Ligand Type | Metal Ion(s) | Resulting Assembly | Application | Reference |
| Bis-pyridyl-bis-amide | Cd(II), Cu(II) | 3D Porous MOF | Luminescent Sensors | researchgate.net |
| 5-(isonicotinamido)isophthalic acid | Mn(II), Co(II), Cu(II) | 2D and 3D Coordination Polymers | Magnetic Materials, Adsorption | rsc.org |
| N,N′-bis(pyridine-3-yl)-4,4′-oxybis(benzoic) dicarboxamide | Zn(II), Cd(II) | 2D Coordination Polymers | Photocatalysis | acs.org |
| N², N⁶‐di(pyridin‐4‐yl)naphthalene‐2,6‐dicarboxamide | Cu(II) | Doubly Interpenetrated MOF | Heterogeneous Catalysis | researchgate.net |
| Pyridine-amide-based hetero-copper iodide | Cu(I) | 2D Coordination Polymers | Photocatalysis, Gas Sensing |
Future Prospects and Emerging Research Frontiers for N Pyridin 3 Yl Formamide
Innovations in Green Synthetic Methodologies for N-Pyridin-3-yl-formamide Production
The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, aiming to reduce environmental impact and improve efficiency. For this compound, future research is geared towards developing more sustainable synthetic protocols that minimize waste and avoid hazardous reagents.
Current research in related formamide (B127407) synthesis highlights several innovative strategies that could be adapted for this compound. These include the use of more environmentally friendly solvents, the development of solvent-free reaction conditions, and the application of novel catalytic systems. For instance, a highly efficient and rapid method for producing isocyanides from N-substituted formamides involves dehydration with phosphorus oxychloride in triethylamine, which acts as both a base and a solvent, eliminating the need for co-solvents like dichloromethane. semanticscholar.org This approach boasts a significantly improved E-factor (a measure of waste generated) and high yields, marking it as a more sustainable alternative. semanticscholar.org
Other green approaches applicable to formamide synthesis include microwave-assisted synthesis, which can reduce reaction times and energy consumption, and mechanochemical methods that proceed under solvent-free conditions. mdpi.com The use of recyclable catalysts, such as nano TiO2, has also shown promise in the synthesis of N-protected formamides, which can be precursors to other valuable compounds. researchgate.net
Table 1: Comparison of Synthetic Methodologies for Formamide Production
| Feature | Traditional Methods | Emerging Green Methods |
|---|---|---|
| Solvents | Often rely on volatile organic compounds (VOCs) like dichloromethane. | Use of greener solvents (e.g., 2-MeTHF, CPME), or solvent-free conditions. semanticscholar.orgnih.gov |
| Catalysts | May use stoichiometric, non-recyclable reagents. | Employ recyclable catalysts (e.g., nano-particles) to improve atom economy. mdpi.comfrontiersin.org |
| Energy | Typically involves conventional heating over long periods. | Microwave-assisted heating for reduced reaction times and energy input. mdpi.com |
| Waste | Can generate significant amounts of chemical waste (high E-factor). | Designed to minimize waste, resulting in a lower E-factor. semanticscholar.org |
| Efficiency | Yields may vary, and purification can be extensive. | Often achieve high to excellent yields with simplified product isolation. semanticscholar.orgmdpi.com |
Discovery of Novel Reactivity Pathways and Transformations of this compound
This compound possesses two key functional groups—the pyridine (B92270) ring and the formamide moiety—that offer a rich landscape for chemical transformations. Future research is focused on uncovering novel reactivity pathways to generate complex molecular architectures.
The pyridine ring is an aromatic heterocycle that can undergo various transformations. A significant area of research is nucleophilic dearomatization, which converts the flat, aromatic pyridine ring into a three-dimensional saturated or partially saturated nitrogen heterocycle. nih.gov This transformation is crucial for synthesizing compounds with potential pharmaceutical applications. The reactivity of the pyridine ring can be enhanced by reacting the nitrogen's lone pair of electrons with an electrophile, forming a pyridinium salt, which is more susceptible to nucleophilic attack. nih.gov
The formamide group also offers unique reactivity. It can serve as a precursor to isocyanides through dehydration, a transformation that can be achieved under green conditions. semanticscholar.org Furthermore, the formamide group can act as a directing group in reactions such as lithiation, enabling regioselective functionalization of the pyridine ring. For example, studies on related N-(pyridin-3-ylmethyl) derivatives have shown that lithiation can occur at specific positions on the pyridine ring, allowing for the introduction of various electrophiles. researchgate.net
Table 2: Potential Reactivity Pathways for this compound
| Functional Group | Reaction Type | Potential Outcome |
|---|---|---|
| Pyridine Ring | Nucleophilic Dearomatization | Formation of saturated N-heterocycles (piperidines). nih.gov |
| Electrophilic Substitution | Introduction of functional groups onto the pyridine ring. | |
| N-Alkylation/N-Acylation | Formation of pyridinium salts, activating the ring for further reactions. nih.gov | |
| Formamide Moiety | Dehydration | Synthesis of N-Pyridin-3-yl-isocyanide. semanticscholar.org |
| Directed Lithiation | Regioselective functionalization of the pyridine ring at positions adjacent to the formamide group. researchgate.net | |
| Hydrolysis | Conversion back to 3-aminopyridine (B143674) and formic acid. |
Advanced Computational Modeling for Predictive Chemical Synthesis and Design
Computational chemistry has become an indispensable tool for predicting the outcomes of chemical reactions and designing novel synthetic pathways. For this compound, advanced computational modeling offers the potential to accelerate the discovery of new reactions and applications.
Density Functional Theory (DFT) is a powerful method used to study the electronic structure and geometry of molecules. researchgate.net By applying DFT calculations, researchers can predict the most likely sites for chemical reactions, understand reaction mechanisms, and calculate key properties such as frontier molecular orbital energies (HOMO-LUMO gap), which indicate a molecule's reactivity. researchgate.net For example, computational models have been successfully used to predict which pairs of reactants will successfully form azetidines, a valuable class of nitrogen-containing heterocycles. mit.edu This predictive power allows chemists to prioritize experiments that are most likely to succeed, saving time and resources. mit.edu
In the context of this compound, computational modeling could be used to:
Predict Reaction Outcomes: Simulate potential transformations, such as dearomatization or electrophilic substitution, to identify the most favorable conditions and predict product structures.
Design Novel Catalysts: Model the interaction between this compound and potential catalysts to design more efficient and selective synthetic methods.
In Silico Property Prediction: Calculate physicochemical and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) for derivatives of this compound, guiding the design of new molecules with desired characteristics. nih.govjneonatalsurg.com
Table 3: Applications of Computational Modeling in this compound Research
| Computational Method | Application | Predicted Information |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state energies, activation barriers, reaction pathways. researchgate.net |
| Molecular Property Calculation | Optimized geometry, vibrational frequencies, frontier orbital energies. researchgate.net | |
| Molecular Docking | Biological Activity Screening | Binding affinity and mode of interaction with biological targets. researchgate.net |
| ADMET Prediction | Drug-Likeness Assessment | Oral bioavailability, toxicity profiles, metabolic stability. jneonatalsurg.com |
Exploration of this compound in Advanced Functional Materials and Nanotechnology
The unique structural features of this compound make it an intriguing candidate for incorporation into advanced functional materials and for applications in nanotechnology. The pyridine nitrogen provides a coordination site for metal ions, while the formamide group offers hydrogen bonding capabilities, both of which are desirable properties for constructing supramolecular assemblies and functional polymers.
While direct applications of this compound in this area are still emerging, research on related pyridine-containing molecules provides a glimpse into its potential. Pyridine derivatives are widely used as ligands in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers due to the ability of the pyridine nitrogen to bind to metal centers. These materials have applications in gas storage, catalysis, and sensing.
In nanotechnology, nanoparticles are being explored as catalysts to improve the efficiency and sustainability of chemical synthesis. For instance, magnesium oxide (MgO) nanoparticles have been successfully used as a catalyst to synthesize novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, demonstrating a significant reduction in reaction time and an increase in yield compared to conventional methods. frontiersin.org This suggests a potential role for nanocatalysts in the synthesis of this compound derivatives. The compound itself could also be explored as a surface modifier for nanoparticles or as a building block for self-assembled monolayers on various substrates.
Future research could focus on:
Coordination Polymers and MOFs: Synthesizing novel materials by coordinating this compound with various metal ions to explore their structural and functional properties.
Functional Polymers: Incorporating the this compound moiety into polymer backbones or as a pendant group to create materials with specific thermal, optical, or binding properties.
Nanomaterial Integration: Using this compound as a ligand to stabilize metal nanoparticles or as a component in the fabrication of nanoscale electronic devices.
Q & A
Q. What are the primary synthetic methodologies for N-Pyridin-3-yl-formamide, and how do reaction conditions influence yield?
this compound derivatives are typically synthesized via condensation reactions. For instance, non-enzymatic aqueous condensation of aminothiols (e.g., cysteine) with aldehydes can yield thiazoline-containing products, highlighting the reactivity of formamide groups in aqueous environments . Alternative routes include coupling pyridine derivatives with formylating agents under controlled pH and temperature. Methodologically, optimizing stoichiometry, solvent polarity (e.g., DMF or aqueous buffers), and catalysis (e.g., acid/base) is critical. Characterization via -NMR and LC-MS is recommended to confirm structural integrity and purity.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Spectroscopy : - and -NMR are standard for verifying proton environments and carbon backbone integrity. IR spectroscopy identifies formamide C=O stretches (~1670–1650 cm) and N-H bends (~1600 cm).
- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) resolves 3D structures. For example, pincer-type pyridine derivatives were refined via SHELX, achieving R-factors <5% .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
DFT studies using hybrid functionals (e.g., B3LYP) incorporating exact-exchange terms improve accuracy for thermochemical properties like bond dissociation energies and ionization potentials . For correlation-energy corrections, the Colle-Salvetti formula, adapted into gradient expansions for electron density, provides reliable results for pyridine derivatives . Methodologically, use Gaussian or ORCA software with basis sets (e.g., 6-31G**) for geometry optimization and frequency calculations. Compare HOMO-LUMO gaps with experimental UV-Vis data to validate computational models.
Q. How can researchers resolve contradictions in experimental vs. computational data for formamide derivatives?
Discrepancies often arise from solvent effects, neglected dispersion forces in DFT, or kinetic vs. thermodynamic product dominance. For example, Fe(II) complexes of pyridinecarboxamides showed divergent magnetic properties experimentally versus DFT predictions due to solvent coordination . Mitigation strategies:
- Include implicit solvent models (e.g., PCM) in DFT.
- Validate with variable-temperature NMR or kinetic studies to identify dominant reaction pathways.
Q. What role does this compound play in drug discovery, particularly in enzyme inhibition?
Formamide-pyridine hybrids serve as intermediates for non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1. For instance, substituent positioning (e.g., methyl or halogen groups) on the pyridine ring modulates binding affinity to hydrophobic pockets in HIV-1 reverse transcriptase . Methodologically:
- Use molecular docking (AutoDock Vina) to screen derivatives against PDB structures (e.g., 1RT2).
- Validate with enzyme inhibition assays (IC measurements) and cytotoxicity profiling (e.g., against HeLa cells).
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes for Pyridine-Formamide Derivatives
| Method | Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Aqueous condensation | pH 7.4, 25°C, 24h | 65–78 | |
| Formylation with DMF | Anhydrous, 80°C, 2h | 82–90 | |
| Palladium-catalyzed coupling | Ar atmosphere, 100°C | 70–85 |
Q. Table 2. DFT Functionals for Pyridine-Formamide Systems
| Functional | Application | Avg. Error (kcal/mol) |
|---|---|---|
| B3LYP | Thermochemistry, HOMO-LUMO gaps | 2.4 |
| M06-2X | Solvent effects, kinetics | 3.1 |
Key Recommendations for Researchers
- Experimental Design : Prioritize kinetic studies for condensation reactions to identify rate-limiting steps.
- Data Validation : Cross-reference crystallographic data (CCDC repositories) with computational models to resolve structural ambiguities .
- Contradiction Analysis : Use multi-method validation (e.g., NMR, DFT, and in vitro assays) to reconcile divergent results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
